Methyl 3,6-dihydro-2H-pyran-6-carboxylate
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Overview
Description
Methyl 3,6-dihydro-2H-pyran-6-carboxylate is a chemical compound that belongs to the class of pyran compounds. It is widely used in organic synthesis due to its unique chemical properties. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Mechanism Of Action
The mechanism of action of Methyl 3,6-dihydro-2H-pyran-6-carboxylate is still not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical And Physiological Effects
Methyl 3,6-dihydro-2H-pyran-6-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been shown to modulate the expression of various genes involved in inflammation and cancer. In addition, this compound has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Advantages And Limitations For Lab Experiments
Methyl 3,6-dihydro-2H-pyran-6-carboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is highly reactive and can undergo various chemical transformations, which can complicate the interpretation of experimental results. In addition, this compound is relatively insoluble in water, which can limit its applicability in aqueous systems.
Future Directions
There are several future directions for the research on Methyl 3,6-dihydro-2H-pyran-6-carboxylate. One possible direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another possible direction is the investigation of the structure-activity relationships of this compound and its derivatives to identify new bioactive molecules. Furthermore, the potential applications of this compound in the field of material science, such as the synthesis of new polymers and materials, can also be explored.
Synthesis Methods
The synthesis of Methyl 3,6-dihydro-2H-pyran-6-carboxylate can be achieved through several methods, including the Pechmann condensation, the Knoevenagel condensation, and the Michael addition reaction. The Pechmann condensation involves the reaction between a phenol and a β-ketoester in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde and a β-diketone in the presence of a base catalyst. The Michael addition reaction involves the reaction between a β-dicarbonyl compound and an α,β-unsaturated carbonyl compound in the presence of a base catalyst.
Scientific Research Applications
Methyl 3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.
properties
CAS RN |
157920-14-4 |
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Product Name |
Methyl 3,6-dihydro-2H-pyran-6-carboxylate |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3,6-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h2,4,6H,3,5H2,1H3 |
InChI Key |
DCCHWISWOMKJBB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C=CCCO1 |
Canonical SMILES |
COC(=O)C1C=CCCO1 |
synonyms |
2H-Pyran-2-carboxylicacid,5,6-dihydro-,methylester(9CI) |
Origin of Product |
United States |
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